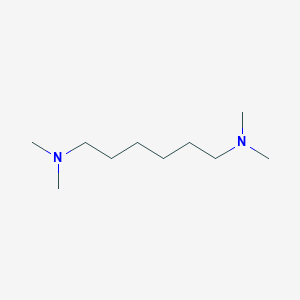

N,N,N',N'-Tetramethyl-1,6-hexanediamine

Description

Properties

IUPAC Name |

N,N,N',N'-tetramethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-11(2)9-7-5-6-8-10-12(3)4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXWBTOATXBWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033701 | |

| Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-18-2 | |

| Record name | N,N,N′,N′-Tetramethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylhexamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetramethyl-1,6-hexanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylhexamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLHEXAMETHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D0T53S99V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Overview

This method involves the reductive methylation of 1,6-hexanediamine using formaldehyde under catalytic conditions. A representative protocol employs [1,2,3,4,5-pentamethylcyclopentadiene*Ir(2,2'-bibenzimidazole)Cl]Cl (Ir catalyst) and cesium carbonate (Cs₂CO₃) in methanol at 120°C for 12 hours.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | Iridium complex (1 mol%) |

| Base | Cs₂CO₃ (0.5 equiv.) |

| Solvent | Methanol |

| Temperature | 120°C |

| Reaction Time | 12 hours |

| Yield | 78% |

| Purification | Column chromatography (petroleum ether/ethyl acetate) |

Mechanistic Insight :

The iridium catalyst facilitates hydrogen transfer, enabling sequential methylation of both amine groups. Cs₂CO₃ acts as a base to deprotonate intermediates, accelerating the formation of the tetramethylated product.

Advantages :

-

High selectivity for tetramethylation over mono- or dimethylation.

-

Avoids harsh reducing agents like NaBH₄.

Limitations :

-

Requires expensive iridium catalysts.

-

Column chromatography increases purification complexity.

Catalytic Amination of 1,6-Hexanediol with Dimethylamine

Reaction Overview

A 2024 study demonstrated the synthesis of TMHDA via amination of 1,6-hexanediol (HDO) and dimethylamine (DMA) over a Cu/Ni/Zn/γ-Al₂O₃ catalyst at atmospheric pressure.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst Composition | Cu:Ni:Zn = 28:7:12 (wt%) |

| Support | γ-Al₂O₃ |

| Temperature | 200°C |

| Pressure | Atmospheric |

| HDO Conversion | >99% |

| TMHDA Selectivity | 85% |

Mechanistic Pathway :

-

Dehydrogenation : HDO undergoes oxidative dehydrogenation to form 6-hydroxyhexanal.

-

Condensation : Reaction with DMA yields an imine intermediate.

-

Hydrogenation : The imine is reduced to TMHDA via hydrogen transfer.

Catalyst Characterization :

-

TEM/XRD : Cu/Ni alloy nanoparticles (5–8 nm) dispersed on γ-Al₂O₃.

-

H₂-TPR : Zn doping enhances reducibility of Cu/Ni species.

-

XPS : Surface Cu⁰/Ni⁰ sites drive hydrogenation steps.

Advantages :

-

Utilizes inexpensive diol feedstock.

-

High selectivity under mild conditions.

Challenges :

-

Requires precise control of dehydrogenation-hydrogenation balance.

Ozonolysis of Cyclohexane Followed by Reductive Amination

Reaction Overview

A patent-described method synthesizes TMHDA via ozonolysis of cyclohexane to generate adipic dialdehyde, followed by reductive amination with dimethylamine and hydrogen over Raney nickel.

Key Parameters:

| Parameter | Value/Detail |

|---|---|

| Ozonolysis Conditions | Ozone in CCl₄, -78°C |

| Reductive Amination | H₂ (600–1000 psig), Raney Ni, 100°C |

| Yield | 60–65% |

Mechanistic Steps :

-

Ozonolysis : Cleavage of cyclohexane’s double bond yields adipic dialdehyde.

-

Reductive Amination : Dialdehyde reacts with dimethylamine under hydrogenation to form TMHDA.

Advantages :

-

Leverages cyclohexane, a low-cost hydrocarbon.

-

Scalable for industrial production.

Limitations :

-

High-pressure hydrogenation requires specialized equipment.

-

Moderate yield due to competing side reactions.

Comparative Analysis of Preparation Methods

| Method | Feedstock | Catalyst | Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Reductive Amination | 1,6-Hexanediamine | Ir/Cs₂CO₃ | 78% | Low | Lab-scale |

| Catalytic Amination | 1,6-Hexanediol | Cu/Ni/Zn/γ-Al₂O₃ | 85% | Moderate | Pilot-scale |

| Ozonolysis | Cyclohexane | Raney Ni | 60–65% | High | Industrial |

Key Findings :

-

Catalytic Amination offers the best balance of yield and cost for mid-scale production.

-

Reductive Amination is optimal for high-purity TMHDA in research settings despite Ir costs.

-

Ozonolysis suits bulk industrial synthesis but requires yield optimization.

Chemical Reactions Analysis

N,N,N’,N’-Tetramethyl-1,6-hexanediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: N,N,N’,N’-Tetramethyl-1,6-hexanediamine can participate in substitution reactions, particularly with electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N,N’,N’-Tetramethyl-1,6-hexanediamine has a wide range of applications in scientific research, including:

Chemistry: It is used as an aminating agent to prepare anion exchange membranes for solid alkaline fuel cells. This application leverages its ability to provide cationic groups for better anionic conductivity and acts as a cross-linking agent to enhance dimensional stability.

Biology: The compound is used in the synthesis of various biologically active molecules.

Medicine: It is involved in the development of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N,N,N’,N’-Tetramethyl-1,6-hexanediamine exerts its effects involves its ability to act as an aminating agent. It provides cationic groups that enhance anionic conductivity and acts as a cross-linking agent to improve dimensional stability . This dual functionality makes it a valuable compound in the preparation of anion exchange membranes and other applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Chain Length and Substituent Effects

TMHDA belongs to the N,N,N',N'-tetramethyl-alkylene-diamine family. Its performance is influenced by alkylene chain length and substituent groups:

- Key Insight : Longer chains (e.g., TMHDA’s C6 backbone) improve mechanical stability in AEMs and reduce swelling compared to shorter analogs . Butyl-substituted variants (e.g., Tetrabutylhexanediamide) exhibit lower reactivity but enhanced hydrophobicity .

Performance in Anion-Exchange Membranes (AEMs)

TMHDA is benchmarked against other crosslinkers and quaternization agents:

- Case Study : In reverse electrodialysis (RED), TMHDA-crosslinked AEMs achieve 98% permselectivity with minimal resistance, outperforming DVB .

Catalytic and Template Roles

TMHDA’s efficacy as a structure-directing agent (SDA) is compared to other amines:

- Insight: TMHDA’s dual amino groups facilitate framework stabilization, enabling applications in acid-catalyzed reactions .

Market and Industrial Demand

TMHDA’s market growth (CAGR 6.5%, 2023–2032) surpasses many analogs, driven by demand in pharmaceuticals and agrochemicals :

Biological Activity

N,N,N',N'-Tetramethyl-1,6-hexanediamine (TMHDA) is a chemical compound with the molecular formula CHN and a molecular weight of 172.31 g/mol. It is known for its applications in various industrial processes, particularly as an aminating agent and cross-linking agent in polymer chemistry. This article explores the biological activity of TMHDA, including its toxicity, potential therapeutic uses, and relevant case studies.

- CAS Number : 111-18-2

- IUPAC Name : N,N,N',N'-tetramethylhexane-1,6-diamine

- Appearance : Colorless to yellow liquid

- Boiling Point : 209–210 °C

- Density : 0.806 g/mL at 25 °C

- Solubility : Miscible in water; soluble in ethanol, acetone, and dichloromethane

Toxicity Profile

TMHDA exhibits significant toxicity in various biological systems. According to safety data sheets, it is classified as:

- Acute Toxicity :

- Toxic if swallowed (GHS Acute Tox. 1)

- Toxic if inhaled (GHS Acute Tox. 3)

- Toxic in contact with skin (GHS Acute Tox. 3)

- Corrosive Effects : Causes severe skin burns and eye damage (GHS Skin Corr. 1B)

- Environmental Impact : Toxic to aquatic life with long-lasting effects (GHS Aquatic Chronic 2) .

TMHDA functions primarily as a cross-linking agent in polymer matrices, enhancing mechanical properties and stability. It can also act as an aminating agent for the synthesis of various compounds, potentially influencing biological pathways by modifying biomolecules.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of TMHDA when used as a component in anion exchange membranes for solid alkaline fuel cells. The results indicated that TMHDA could enhance the cationic conductivity of membranes, which may indirectly influence microbial growth by altering the local ionic environment .

Cytotoxicity Assessment

Research assessing the cytotoxic effects of TMHDA on human cell lines demonstrated that exposure led to significant cell death at concentrations above 100 µM. The study utilized MTT assays to quantify cell viability, revealing that TMHDA's cytotoxic effects are dose-dependent .

Applications in Research and Industry

TMHDA's unique properties make it suitable for various applications:

- Polymer Chemistry : Used as a cross-linking agent to improve the mechanical properties of polymers.

- Fuel Cells : Acts as an aminating agent in the preparation of membranes that enhance ionic conductivity.

- Biological Research : Investigated for its potential use in drug delivery systems due to its ability to modify biomolecules.

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Toxicity Level |

|---|---|---|---|

| N,N,N',N'-Tetramethyl-1,6-hexanediamine | 111-18-2 | CHN | High |

| Hexamethylenediamine | 111-40-0 | CHN | Moderate |

| N,N-Dimethylaminopropylamine | 105-46-4 | CHN | Low |

Q & A

Q. What are the common synthetic routes for TMHDA, and how do reaction conditions influence yield and purity?

TMHDA is typically synthesized via two primary methods:

- Reaction of adipodinitrile with dimethylamine : This method requires controlled temperatures (50–80°C) and excess dimethylamine to drive the reaction to completion. The product is purified via vacuum distillation to remove unreacted reagents .

- Reaction of 1,6-hexanediamine with formaldehyde : This approach involves stepwise methylation under alkaline conditions. Maintaining pH >10 and a molar ratio of formaldehyde to amine of 4:1 is critical to avoid over-alkylation byproducts .

Key factors affecting yield : Temperature control, reagent stoichiometry, and purification techniques (e.g., distillation or column chromatography).

Q. How is TMHDA utilized in the preparation of anion-exchange membranes (AEMs) for fuel cells?

TMHDA serves as both an aminating agent and crosslinker in AEM fabrication:

- Amination : TMHDA introduces quaternary ammonium groups into polymer matrices (e.g., chloromethylated polysulfone), enhancing hydroxide ion conductivity .

- Crosslinking : Its diamino structure forms covalent bonds between polymer chains, improving mechanical stability and reducing water uptake. A typical protocol involves mixing TMHDA with brominated polymers in polar aprotic solvents (e.g., NMP) at 60°C for 48 hours .

Characterization : Ionic conductivity is measured via electrochemical impedance spectroscopy (EIS), while mechanical stability is assessed via tensile testing .

Q. What safety protocols are essential when handling TMHDA in laboratory settings?

- Toxicity : TMHDA is acutely toxic (oral LD₅₀: 620 mg/kg in rats) and corrosive. Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Storage : Store in airtight containers at 2–30°C, away from oxidizers and heat sources. Monitor for leaks due to its flammability (flash point: 31°C) .

- Spill management : Neutralize with dilute acetic acid and adsorb using inert materials (e.g., vermiculite) .

Q. Which analytical techniques are most effective for characterizing TMHDA and its derivatives?

- Structural analysis : NMR (¹H/¹³C) confirms methylation patterns, while FT-IR identifies amine and C-H stretching bands .

- Purity assessment : GC-MS or HPLC with UV detection (λ = 210–220 nm) quantifies impurities .

- Thermal properties : TGA and DSC determine decomposition temperatures (Td ≈ 210°C) and phase transitions .

Q. How is TMHDA employed as a structure-directing agent (SDA) in zeolite synthesis?

In hierarchical ZSM-12 nanolayers, TMHDA forms cyclic diquaternary ammonium (CDM) templates:

- Protocol : React TMHDA with α,α′-dichloro-p-xylene in acetonitrile at 60°C for 3 hours. The CDM directs pore formation during hydrothermal synthesis (150–180°C, 24–72 hours) .

- Outcome : Zeolites with high surface area (>400 m²/g) and strong acid sites (NH₃-TPD) for catalysis .

Advanced Research Questions

Q. How can conflicting data on TMHDA’s dual role (amination vs. crosslinking) in membrane synthesis be resolved?

Conflicts arise when TMHDA’s amination efficiency competes with premature crosslinking. Methodological strategies :

- Kinetic control : Lower reaction temperatures (40–50°C) prioritize amination, while higher temperatures (>60°C) favor crosslinking .

- Solvent effects : Polar solvents (e.g., DMSO) stabilize ionic intermediates, enhancing amination. Non-polar solvents promote crosslinking .

- Characterization : Use XPS to quantify quaternary ammonium groups and FT-IR to track covalent bond formation .

Q. What experimental approaches address discrepancies in reported ionic conductivity values for TMHDA-based AEMs?

Variability stems from hydration levels and testing conditions. Standardization methods :

-

Hydration control : Pre-equilibrate membranes in 0.1 M NaOH for 24 hours before EIS measurements at 80°C/95% RH .

-

Comparative benchmarking : Include commercial AEMs (e.g., Fumasep) as controls.

-

Table : Conductivity comparison under standardized conditions:

Membrane Type OH⁻ Conductivity (mS/cm, 80°C) Reference TMHDA-PPO 123 Commercial QA 90–110

Q. How can in situ amination with TMHDA be optimized for roll-to-roll membrane fabrication?

Traditional ex situ amination is time-consuming. In situ strategies :

Q. What mechanisms underlie TMHDA’s cytotoxicity, and how are they assessed in vitro?

TMHDA induces dose-dependent cell death via:

- Membrane disruption : Cationic groups interact with lipid bilayers, causing leakage (confirmed via LDH release assays) .

- Mitochondrial dysfunction : Reduced ATP production measured via luminescence assays .

Protocol : Treat HEK-293 cells with TMHDA (0–500 µM) for 24 hours. Assess viability via MTT assay and apoptosis via flow cytometry (Annexin V/PI staining) .

Q. How does TMHDA synergize with other templates in dual-template zeolite synthesis?

In SAPO-44 synthesis, TMHDA pairs with tetraethylenepentamine (TEPA) to enhance acidity and porosity:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.